2-bromo-N-[3-(diethylamino)propyl]butanamide
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Overview
Description
Preparation Methods
The synthesis of 2-bromo-N-[3-(diethylamino)propyl]butanamide typically involves the reaction of 3-(diethylamino)propylamine with 2-bromobutanoyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, and the product is purified through recrystallization or chromatography . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-bromo-N-[3-(diethylamino)propyl]butanamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-bromo-N-[3-(diethylamino)propyl]butanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in biochemical assays to study protein interactions and enzyme activities.
Medicine: Research involving this compound includes its potential use in drug development and as a probe in pharmacological studies.
Mechanism of Action
The mechanism of action of 2-bromo-N-[3-(diethylamino)propyl]butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom in the compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The diethylamino group can interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity .
Comparison with Similar Compounds
Similar compounds to 2-bromo-N-[3-(diethylamino)propyl]butanamide include:
2-chloro-N-[3-(diethylamino)propyl]butanamide: This compound has a chlorine atom instead of bromine, which may result in different reactivity and binding properties.
2-bromo-N-[3-(dimethylamino)propyl]butanamide: This compound has a dimethylamino group instead of diethylamino, which can affect its hydrophobic interactions and overall activity.
2-bromo-N-[3-(diethylamino)propyl]pentanamide: This compound has an additional carbon in the alkyl chain, which can influence its solubility and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-bromo-N-[3-(diethylamino)propyl]butanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23BrN2O/c1-4-10(12)11(15)13-8-7-9-14(5-2)6-3/h10H,4-9H2,1-3H3,(H,13,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRHPKKPTXFUXHX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NCCCN(CC)CC)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23BrN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401255652 |
Source
|
Record name | 2-Bromo-N-[3-(diethylamino)propyl]butanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401255652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1119452-34-4 |
Source
|
Record name | 2-Bromo-N-[3-(diethylamino)propyl]butanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1119452-34-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-N-[3-(diethylamino)propyl]butanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401255652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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